Imb-10

Integrin pharmacology αMβ2 inhibition High-throughput screening

IMB-10 is a thioxothiazolidinone αMβ2 integrin ligand uniquely stabilizing the activated integrin conformation to block leukocyte migration and recruitment. This mechanism, validated in U937 lymphoma and OCI-AML-3 leukemia xenografts, distinguishes it from in-class analogs like Leukadherin-1. Choose IMB-10 for assays requiring specific pathway dissection, robust positive controls (IC50=0.4µM in DDGW-phage assay), or investigating host inflammation in carcinoma invasion models. Select this compound for its precise, evidence-backed application profile.

Molecular Formula C19H15NOS2
Molecular Weight 337.5 g/mol
CAS No. 307525-40-2
Cat. No. B1671742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImb-10
CAS307525-40-2
SynonymsIMB 10
IMB-10
IMB10 cpd
Molecular FormulaC19H15NOS2
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
InChIInChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13-
InChIKeyUYZLENPCNZVWQZ-DNZSEPECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMB-10 (CAS 307525-40-2): A Thioxothiazolidinone-Based αMβ2 Integrin Ligand for Research Use


IMB-10 (CAS 307525-40-2) is a thioxothiazolidinone-containing small molecule that functions as a ligand for the αMβ2 integrin (also known as CD11b/CD18, Mac-1, or CR3) . Its primary biochemical mechanism involves stabilizing the binding of this leukocyte-specific integrin to its endogenous ligands, such as proMMP-9 and fibrinogen, thereby inhibiting αMβ2-dependent cellular migration and recruitment [1].

Critical Procurement Consideration: Why IMB-10 Cannot Be Replaced by Another αMβ2 Modulator


Within the αMβ2 integrin modulator class, compounds exhibit distinct and sometimes opposing functional profiles, making simple substitution invalid. For example, the in-class analog Leukadherin-1 (LA1) is significantly more potent in enhancing Mac-1-mediated cell adhesion (EC50 = 4 µM vs. >50 µM for IMB-10) . Conversely, IMB-10 demonstrates a distinct mechanism of stabilizing the activated integrin conformation, a property that is not shared by all integrin-binding small molecules [1]. Furthermore, the in vivo efficacy of IMB-10 has been specifically validated in distinct disease models, such as leukemia and lymphoma xenografts, a profile that cannot be assumed for other integrin modulators [2]. These quantitative and mechanistic differences directly impact experimental outcomes, underscoring the need for compound-specific selection.

Quantitative Differentiation Guide: IMB-10 vs. Analogs and Comparators


Comparative Potency in Binding Assay: IMB-10 vs. Soluble DDGW Peptide

IMB-10 demonstrates significantly greater potency in inhibiting DDGW-phage binding to the αM I domain compared to the soluble DDGW peptide. In this assay, IMB-10 exhibits a six-fold improvement in IC50 [1].

Integrin pharmacology αMβ2 inhibition High-throughput screening

Comparative Functional Potency: Mac-1-Mediated Cell Adhesion (IMB-10 vs. Leukadherin-1)

Leukadherin-1 (LA1) is reported to be superior to IMB-10 in enhancing Mac-1-mediated cell adhesion to a fibrinogen surface. While LA1 achieves an EC50 of 4 µM, IMB-10 is significantly less potent in this specific functional assay .

Cell adhesion Integrin activation Inflammation

Mechanistic Differentiation: Integrin Stabilization vs. Antagonism (IMB-10 vs. LA1)

IMB-10 functions by stabilizing the activated, high-affinity conformation of the αMβ2 integrin, leading to an 'anti-adhesive' effect that paradoxically inhibits leukocyte migration [1]. This contrasts with some later-developed agonists like LA1, which, while also binding to the αA domain, is reported to act as a classic agonist that enhances adhesion and has been described as a 'known integrin antagonist' in comparative studies . IMB-10 occupies a distinct cavity present only in the activated form of the integrin I domain [1].

Integrin mechanism αMβ2 stabilization Leukocyte migration

Validated In Vivo Efficacy: IMB-10 in Xenograft Tumor Models

IMB-10 therapy has demonstrated significant antitumor activity in specific in vivo xenograft models. Treatment inhibited the growth of both leukemia and lymphoma xenografts and significantly prolonged the survival of mice with lymphoma [1]. This specific in vivo validation profile distinguishes IMB-10 from other αMβ2 modulators for which such data may not exist or may be limited to inflammatory models.

In vivo pharmacology Xenograft models Cancer research

Defined Application Scenarios for IMB-10 Based on Validated Evidence


Investigating αMβ2 Integrin Stabilization as a Mechanism for Inhibiting Leukocyte Migration

This is the primary and best-validated use case for IMB-10. As detailed in Section 3, IMB-10's unique mechanism of stabilizing the activated integrin conformation to inhibit migration is well-documented [1]. Researchers can use IMB-10 as a specific chemical probe to dissect this particular regulatory pathway in leukocyte trafficking and adhesion, contrasting its effects with those of classic antagonists or agonists like Leukadherin-1 .

Establishing a Potent Small-Molecule Control in αMβ2-Dependent Binding Assays

Based on the quantitative evidence in Section 3, IMB-10's potency in the DDGW-phage binding assay (IC50 = 0.4 ± 0.2 µM) makes it an excellent positive control for high-throughput screening or biochemical assays focused on the αM I domain [1]. Its significant potency advantage over the soluble DDGW peptide (IC50 = 2.6 ± 0.5 µM) provides a more robust and chemically defined control for assay development and validation [1].

Preclinical Evaluation of Host Leukocyte Modulation in Lymphoma and Leukemia Xenograft Models

The specific in vivo efficacy of IMB-10 in inhibiting the growth of U937 lymphoma and OCI-AML-3 leukemia xenografts, as described in Section 3, makes it a relevant tool for researchers studying the role of host inflammation and leukocyte recruitment in these specific cancer types [2]. This is a distinct application from other αMβ2 modulators, which may not have been evaluated in these tumor models.

Studying Integrin-Dependent Carcinoma Invasion in a T-Cell Independent Context

The evidence that IMB-10 blocks the invasion of HSC-3 carcinoma in vivo, likely by blocking tumor-infiltrating leukocytes in a T-cell independent manner [2], defines a specific application for this compound. Researchers investigating the role of the innate immune system and host-derived inflammation in the early stages of carcinoma invasion can utilize IMB-10 as a tool to perturb this specific process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imb-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.